(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate
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Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is a complex organic compound that features a 1,3,4-oxadiazole ring, a phenyl group, and a benzoylbenzoate moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration, detoxification, and signal transduction .
Mode of Action
For instance, they can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Given the potential interaction with oxidoreductase proteins, it is plausible that this compound could influence pathways involving redox reactions .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the benzoylbenzoate group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and benzoylbenzoate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzoylbenzoate Derivatives: Compounds with the benzoylbenzoate moiety but different heterocyclic rings.
Uniqueness
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is unique due to the combination of the oxadiazole ring and the benzoylbenzoate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(27)28-15-20-24-25-22(29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXJUQSSJUVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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